molecular formula C12H18N2 B1427576 N1-(1-methylcyclopentyl)benzene-1,2-diamine CAS No. 1250505-35-1

N1-(1-methylcyclopentyl)benzene-1,2-diamine

Cat. No.: B1427576
CAS No.: 1250505-35-1
M. Wt: 190.28 g/mol
InChI Key: XNHYCOPCYBCZPE-UHFFFAOYSA-N
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Description

“N1-(1-methylcyclopentyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two amine groups (NH2) attached at the 1 and 2 positions. Additionally, one of the amine groups is substituted with a 1-methylcyclopentyl group .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

DFT Calculations and Antibacterial Activities

N1-(1-methylcyclopentyl)benzene-1,2-diamine and its derivatives have been studied for their molecular structure and antibacterial activity. DFT calculations were used to examine the bond length, bond angle, and HOMO-LUMO energy gap. These compounds demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting their potential in developing antibacterial agents (A. P, 2019).

Application in Conducting Polymers

This compound variants have been used in synthesizing conducting copolymers. Electrochemical copolymerizations were conducted, leading to materials characterized by techniques like cyclic voltammetry and scanning electron microscopy. These studies open avenues for their application in materials science, particularly in developing new conducting materials (E. Turac et al., 2014).

Vibrational and Conformational Analysis

The molecule this compound was the subject of a detailed vibrational and conformational analysis. The study involved comparing spectral frequencies with harmonic wavenumbers and analyzing the molecule's charge transfer and biological activity potential. This research contributes to a deeper understanding of the physical and chemical properties of such compounds (S. Subashchandrabose et al., 2013).

Inhibition of NF-kappaB Translocation

Research on a novel synthetic compound closely related to this compound revealed its inhibitory effects on nuclear factor (NF)-kappaB transcriptional activity. This study provides insight into the potential therapeutic applications of such compounds in inflammation and immune response regulation (Hyun-Mo Shin et al., 2004).

Corrosion Inhibition in Acidic Medium

This compound derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. The study involved synthesizing and characterizing these compounds, followed by assessing their effectiveness in protecting carbon steel. The results show their potential in industrial applications, particularly in corrosion prevention (O. Dagdag et al., 2019).

Safety and Hazards

The safety data sheet for “N1-(1-methylcyclopentyl)benzene-1,2-diamine” indicates that it may harm public health and the environment by destroying ozone in the upper atmosphere . Further safety and hazard information should be available in the material safety data sheet (MSDS) provided by the manufacturer.

Properties

IUPAC Name

2-N-(1-methylcyclopentyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(8-4-5-9-12)14-11-7-3-2-6-10(11)13/h2-3,6-7,14H,4-5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHYCOPCYBCZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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